

# Application Notes and Protocols for Alkylation with Methyl 3-bromopropanoate

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## Compound of Interest

Compound Name: *Br-C3-methyl ester*

Cat. No.: *B1585468*

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## Introduction

Methyl 3-bromopropanoate is a versatile bifunctional reagent utilized in organic synthesis and drug development. Its structure, featuring a reactive bromine atom and a methyl ester group, allows for the introduction of a propanoate moiety onto various nucleophilic substrates. This alkylation reaction, typically proceeding via an SN2 mechanism, is a valuable tool for modifying peptides, synthesizing enzyme inhibitors, and creating novel small molecules with therapeutic potential. The ester functionality can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, offering additional avenues for molecular diversification.

This document provides detailed experimental protocols for the N-, S-, and O-alkylation of representative nucleophiles using methyl 3-bromopropanoate. It also includes a summary of quantitative data from related literature and a schematic of a key biological signaling pathway impacted by alkylating agents.

## Data Presentation: Representative Alkylation Reactions

The following table summarizes typical reaction conditions and outcomes for the alkylation of various nucleophiles with methyl 3-bromopropanoate and analogous electrophiles. This data is compiled from literature describing similar synthetic transformations.

Nucleophile (Substrate)	Alkylation Type	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference Analogue
Aniline	N-Alkylation	NaHCO <sub>3</sub>	Water	80	12	~70-80	Alkylation of amines with alkyl bromides <a href="#">[1]</a>
β-Alanine Methyl Ester	N-Alkylation	Triethylamine	Dichloromethane	Reflux	6-8	~85	Synthesis of β-alanine derivatives <a href="#">[2]</a>
Thiophenol	S-Alkylation	K <sub>2</sub> CO <sub>3</sub>	Water	Room Temp	2-4	>90	Alkylation of thiols with alkyl halides <a href="#">[3]</a>
Cysteine	S-Alkylation	-	Aqueous Buffer	Not specified	Not specified	Not specified	Reaction with 3-bromopropionic acid <a href="#">[4]</a>
Phenol	O-Alkylation	K <sub>2</sub> CO <sub>3</sub>	DMF	80	6-12	~80-90	Alkylation of phenols with alkyl halides <a href="#">[5]</a>
Tyrosine Derivative	O-Alkylation	Cs <sub>2</sub> CO <sub>3</sub>	DMF	Room Temp	12	Moderate	General phenol alkylation conditions <a href="#">[5]</a>

## Experimental Protocols

### General Considerations:

- All reactions should be performed in a well-ventilated fume hood.
- Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, particularly when using strong bases.
- Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Purification is typically achieved by column chromatography on silica gel.

### Protocol 1: N-Alkylation of an Aromatic Amine (e.g., Aniline)

#### Materials:

- Aniline
- Methyl 3-bromopropanoate
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Water
- Ethyl acetate
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, condenser, magnetic stirrer, and heating mantle

#### Procedure:

- To a round-bottom flask, add aniline (1.0 eq) and a solution of sodium bicarbonate (1.2 eq) in water.

- Add methyl 3-bromopropanoate (1.1 eq) to the stirring mixture.
- Heat the reaction mixture to 80°C and stir for 12 hours.
- After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the N-alkylated product.

## Protocol 2: S-Alkylation of a Thiol (e.g., Thiophenol)

Materials:

- Thiophenol
- Methyl 3-bromopropanoate
- Potassium carbonate ( $K_2CO_3$ )
- Water
- Diethyl ether
- Brine
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Round-bottom flask and magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve thiophenol (1.0 eq) and potassium carbonate (1.5 eq) in water.

- Add methyl 3-bromopropanoate (1.1 eq) to the solution and stir vigorously at room temperature for 2-4 hours.
- Extract the reaction mixture with diethyl ether (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent to obtain the S-alkylated product. Further purification can be performed by column chromatography if necessary.

### Protocol 3: O-Alkylation of a Phenol (e.g., Phenol)

#### Materials:

- Phenol
- Methyl 3-bromopropanoate
- Potassium carbonate ( $K_2CO_3$ )
- Anhydrous Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask, magnetic stirrer, and heating mantle

#### Procedure:

- To a round-bottom flask containing anhydrous DMF, add phenol (1.0 eq) and potassium carbonate (2.0 eq).
- Stir the mixture at room temperature for 30 minutes.

- Add methyl 3-bromopropanoate (1.2 eq) dropwise to the suspension.
- Heat the reaction to 80°C and stir for 6-12 hours.
- Cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product via silica gel column chromatography to afford the O-alkylated ether.

## Mandatory Visualizations

### Experimental Workflow

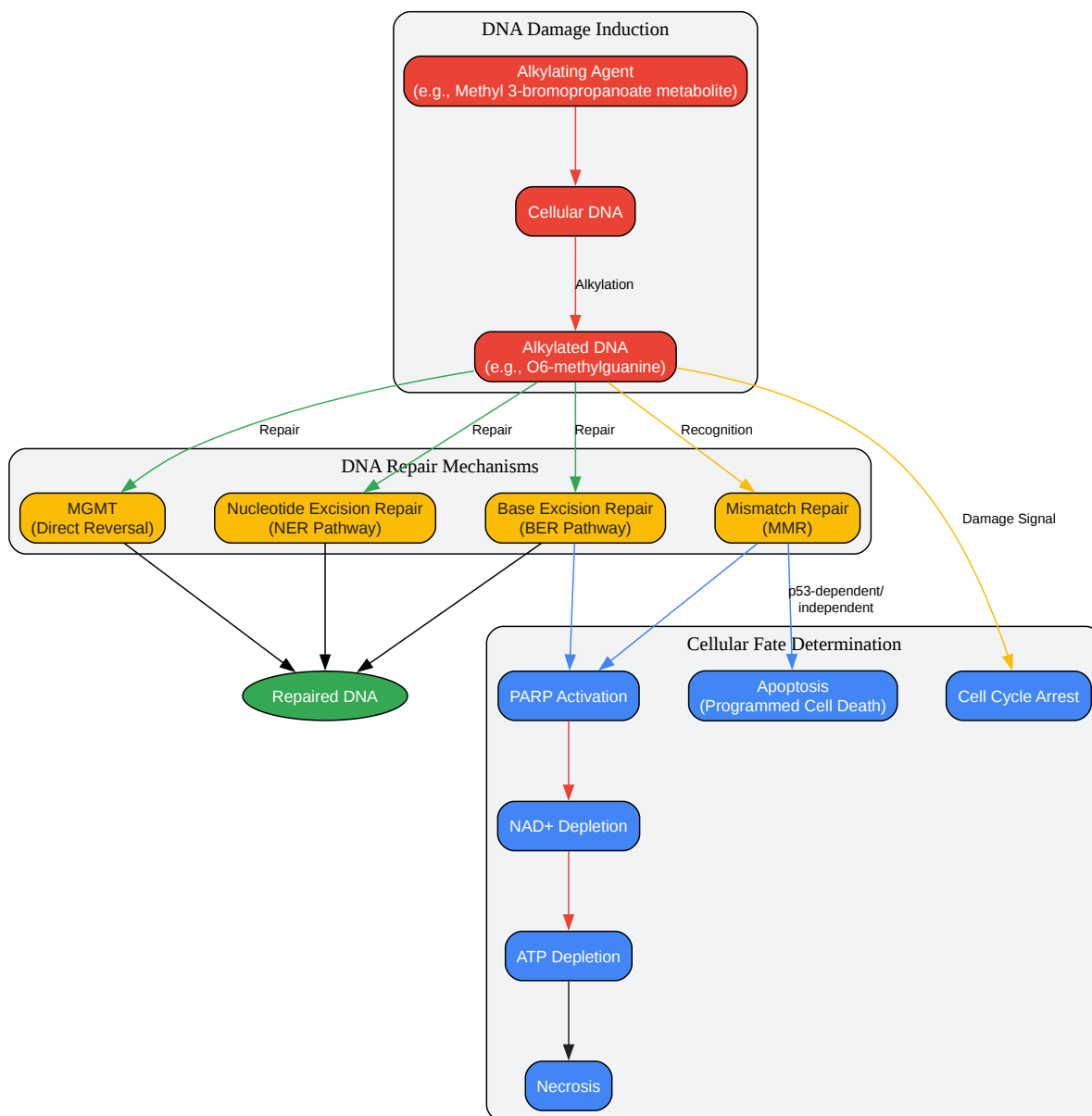


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Caption: General experimental workflow for alkylation reactions.

## DNA Alkylation and Repair Signaling Pathway

Alkylating agents can damage DNA, triggering a complex cellular response aimed at repairing the lesion and determining the cell's fate.



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Caption: Cellular response to DNA alkylation damage.

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